molecular formula C25H23FN2O2 B3541283 N-(4-fluorophenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide

N-(4-fluorophenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide

Cat. No.: B3541283
M. Wt: 402.5 g/mol
InChI Key: XFJOARQCDYTGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, commonly known as CPP-F or N-(4-fluorophenyl)-N-(1-phenylcyclopentyl)-4-(carbomoyl)benzeneamine, is a chemical compound that belongs to the class of benzamides. It is primarily used in scientific research for its pharmacological properties.

Mechanism of Action

CPP-F binds to the sigma-1 receptor and inhibits its activity. This leads to a decrease in intracellular calcium release and a reduction in the activation of downstream signaling pathways. The inhibition of the sigma-1 receptor has been shown to have a wide range of effects on various physiological processes, including pain modulation, anxiety, depression, and addiction.
Biochemical and Physiological Effects:
CPP-F has been shown to have several biochemical and physiological effects. It has been found to reduce neuropathic pain in animal models and to have anxiolytic and antidepressant effects in mice. CPP-F has also been shown to reduce cocaine-seeking behavior in rats, suggesting that it may have potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

CPP-F has several advantages as a research tool. It is highly selective for the sigma-1 receptor and has been extensively characterized in vitro and in vivo. However, its use is limited by its low solubility in water and its relatively short half-life in vivo.

Future Directions

CPP-F has several potential future directions in scientific research. It may have potential as a therapeutic agent for the treatment of neuropathic pain, anxiety, depression, and addiction. Further studies are needed to determine its safety and efficacy in humans. Additionally, the sigma-1 receptor has been implicated in several other physiological processes, including neuroprotection, cancer, and Alzheimer's disease, and further research is needed to explore the potential of CPP-F in these areas.

Scientific Research Applications

CPP-F has been extensively used in scientific research as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is widely distributed in the central nervous system and plays a crucial role in several physiological processes such as neurotransmission, ion channel regulation, and cell survival.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2/c26-20-10-14-21(15-11-20)27-23(29)18-8-12-22(13-9-18)28-24(30)25(16-4-5-17-25)19-6-2-1-3-7-19/h1-3,6-15H,4-5,16-17H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJOARQCDYTGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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